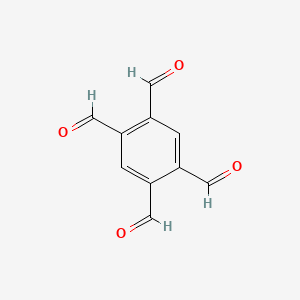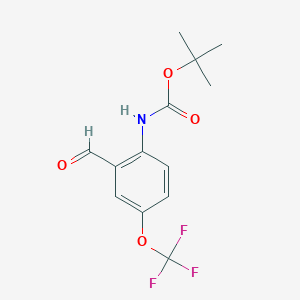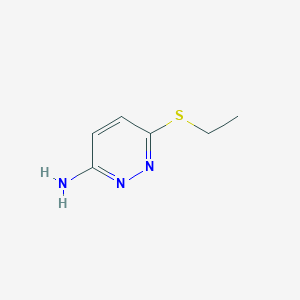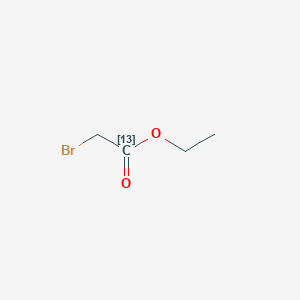![molecular formula C8H8F2S B1339143 {[(Difluoromethyl)thio]methyl}benzene CAS No. 68965-44-6](/img/structure/B1339143.png)
{[(Difluoromethyl)thio]methyl}benzene
Overview
Description
{[(Difluoromethyl)thio]methyl}benzene is an organic compound with the molecular formula C8H8F2S. It is a biochemical used in various research fields, particularly in proteomics . The compound consists of a benzene ring substituted with a difluoromethylthio group, making it a valuable reagent in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Difluoromethyl)thio]methyl}benzene typically involves the introduction of a difluoromethylthio group to a benzene ring. One common method is the reaction of benzyl chloride with difluoromethylthiolate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The difluoromethylthiolate can be generated in situ from difluoromethylthiol and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[(Difluoromethyl)thio]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the difluoromethylthio group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
{[(Difluoromethyl)thio]methyl}benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce difluoromethylthio groups into target molecules.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[(Difluoromethyl)thio]methyl}benzene involves its ability to interact with various molecular targets through its difluoromethylthio group. This group can participate in hydrogen bonding, hydrophobic interactions, and electron-donating or withdrawing effects, influencing the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its use, such as in drug design or material science.
Comparison with Similar Compounds
Similar Compounds
Benzyl chloride: A precursor in the synthesis of {[(Difluoromethyl)thio]methyl}benzene.
Difluoromethylthiol: Used to introduce the difluoromethylthio group.
Thiobenzene: A related compound with a thiol group instead of a difluoromethylthio group.
Uniqueness
This compound is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
difluoromethylsulfanylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2S/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOWRNGLGDZHAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468517 | |
| Record name | {[(difluoromethyl)thio]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68965-44-6 | |
| Record name | {[(difluoromethyl)thio]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














